5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a piperidinyl group at the 6-position
Mechanism of Action
Mode of Action
5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to a variety of downstream effects .
Pharmacokinetics
Compounds with a piperidine nucleus are known to have a wide variety of biological activities and have been applied on a large scale in the medical and pharmaceutical fields .
Result of Action
The result of the action of this compound is a disruption in the energy balance of the cell due to the inhibition of mitochondrial complex I . This can lead to a variety of cellular effects, depending on the specific cell type and the extent of the energy disruption .
Biochemical Analysis
Biochemical Properties
The pyrimidine ring in 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a key structural component in many biological molecules, including nucleotides and certain vitamins . The piperidine ring is a common structural motif in many bioactive compounds, suggesting potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other bioactive compounds, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate β-ketoesters with urea under acidic conditions.
Substitution with Piperidine: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions:
Substitution: The piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: 5-Amino-6-(piperidin-1-yl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-(piperidin-1-yl)pyrimidine: The position of the piperidinyl group is different, affecting its reactivity and interactions.
5-Nitro-6-(morpholin-4-yl)pyrimidin-4-amine: Contains a morpholine ring instead of piperidine, leading to variations in its chemical and biological properties.
Uniqueness
5-Nitro-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
Properties
IUPAC Name |
5-nitro-6-piperidin-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKNECAWCKBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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